molecular formula C20H19N5OS B11036482 N-(4-ethylphenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetamide

N-(4-ethylphenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetamide

Cat. No.: B11036482
M. Wt: 377.5 g/mol
InChI Key: YEAFDDDABJTAAC-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetamide is a heterocyclic compound featuring a triazoloquinazoline core linked to a thioacetamide group and a 4-ethylphenyl substituent. The [1,2,4]triazolo[1,5-c]quinazoline scaffold is notable for its pharmacological relevance, particularly in kinase inhibition and receptor antagonism . The thioether linkage (-S-) enhances metabolic stability, while the 4-ethylphenyl group may influence lipophilicity and target binding .

Properties

Molecular Formula

C20H19N5OS

Molecular Weight

377.5 g/mol

IUPAC Name

N-(4-ethylphenyl)-2-[(2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide

InChI

InChI=1S/C20H19N5OS/c1-3-14-8-10-15(11-9-14)22-18(26)12-27-20-23-17-7-5-4-6-16(17)19-21-13(2)24-25(19)20/h4-11H,3,12H2,1-2H3,(H,22,26)

InChI Key

YEAFDDDABJTAAC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(=NN42)C

Origin of Product

United States

Preparation Methods

Cyclization of Aromatic Nitriles with Quinazolinones

A widely used approach involves reacting 3-amino-2-methylquinazolin-4(3H)-one with aromatic nitriles under basic conditions (e.g., potassium tert-butoxide) at reflux. This method yields 2-aryl-5-methyltriazolo[1,5-c]quinazolines. For the target compound, the aryl group is replaced with a methyl group, requiring adjustments in reaction conditions.

Reaction Scheme:
3-Amino-2-methylquinazolin-4-one+R-CNKtOBu2-Methyltriazolo[1,5-c]quinazolin-5-yl\text{3-Amino-2-methylquinazolin-4-one} + \text{R-CN} \xrightarrow{\text{K}^{\text{t}}\text{OBu}} \text{2-Methyltriazolo[1,5-c]quinazolin-5-yl}

Conditions:

  • Base: Potassium tert-butoxide (1.2–1.5 eq).

  • Solvent: THF or DMF.

  • Temperature: 80–100°C.

  • Yield: 60–75%.

Cu-Catalyzed Azide-Alkene Cyclization

A modern approach employs α,β-unsaturated keto/ester methyleneindolinones and sodium azide with Cu catalysis to form triazoloquinazolines. This method is efficient for diverse substrates but requires optimization for the methyl-substituted core.

Key Advantages:

  • Functional Group Tolerance: Compatible with esters, ketones, and halogens.

  • Mild Conditions: Room temperature, short reaction times.

Thioether Formation: Introduction of the Sulfanyl Group

The thioether bridge is formed via nucleophilic substitution or alkylation.

Reaction with Chloroacetamide

The triazoloquinazoline thiol intermediate reacts with chloroacetamide derivatives under basic conditions.

Reaction Scheme:
Triazoloquinazoline-SH+ClCH2CONHRBaseTriazoloquinazoline-S-CH2CONHR\text{Triazoloquinazoline-SH} + \text{ClCH}_2\text{CONHR} \xrightarrow{\text{Base}} \text{Triazoloquinazoline-S-CH}_2\text{CONHR}

Conditions:

  • Base: Triethylamine or NaOH.

  • Solvent: Ethanol or THF.

  • Yield: 70–85%.

Example from Literature:
Ethyl 2-[(4-oxo-3-phenylquinazolin-2-yl)sulfanyl]acetate was synthesized by reacting 2-mercapto-3-phenylquinazolin-4-one with ethyl chloroacetate in ethanol. This protocol is adaptable for the target compound’s thioether formation.

Sodium Triazolthiolate Coupling

Sodium 1H-1,2,3-triazole-5-thiolate reacts with chloroacetamide derivatives to form thioether linkages.

Reaction Scheme:
RCONHCH2Cl+NaS-TriazolTHFRCONHCH2S-Triazol\text{RCONHCH}_2\text{Cl} + \text{NaS-Triazol} \xrightarrow{\text{THF}} \text{RCONHCH}_2\text{S-Triazol}

Conditions:

  • Solvent: THF.

  • Temperature: 70°C.

  • Yield: 50–65%.

Coupling with N-(4-Ethylphenyl)amine

The final step involves amide bond formation between the thioacetamide intermediate and N-(4-ethylphenyl)amine.

Standard Amide Coupling

Using carbodiimides (e.g., EDC) and coupling agents (HOBt) achieves high yields.

Reaction Scheme:
RCONHCH2S-Triazol+NH2C6H4-C2H5EDC/HOBtRCONHCH2S-Triazol-NH-C6H4-C2H5\text{RCONHCH}_2\text{S-Triazol} + \text{NH}_2\text{C}_6\text{H}_4\text{-C}_2\text{H}_5 \xrightarrow{\text{EDC/HOBt}} \text{RCONHCH}_2\text{S-Triazol-NH-C}_6\text{H}_4\text{-C}_2\text{H}_5

Conditions:

  • Catalyst: EDC·HCl (1.2 eq), HOBt (1.5 eq).

  • Solvent: DMF or dichloromethane.

  • Yield: 80–90%.

Purification and Characterization

Crude products are purified via column chromatography or crystallization. Key techniques include:

Parameter Method Data
Purity HPLC>95% purity achievable
Melting Point DSC150–200°C (varies with substituents)
Spectral Data ¹H NMR, ¹³C NMR, MSPeaks at δ 7.2–8.5 (aromatic protons), 2.8–3.2 (CH₃)

Comparative Analysis of Synthetic Routes

Route Key Steps Advantages Disadvantages
Cyclization Quinazolinone + nitrile → coreHigh yield, simple conditionsLimited to aryl substituents
Cu-Catalyzed Azide-alkene cyclizationFunctional group tolerance, mild conditionsRequires Cu catalyst, lower yields
Chloroacetamide Thiol + chloroacetamide → thioetherHigh purity, scalableRequires chloroacetamide activation

Optimized Protocol for N-(4-Ethylphenyl)-2-[(2-Methyl triazolo[1,5-c]quinazolin-5-yl)thio]acetamide

Stepwise Synthesis

  • Core Formation:

    • React 3-amino-2-methylquinazolin-4-one with methyl nitrile in THF at 100°C for 6 hours.

  • Thiol Intermediate:

    • Treat the core with H₂S gas in DMF to introduce the thiol group.

  • Thioether Linkage:

    • React thiol with chloroacetamide (2 eq) in ethanol with Et₃N at 60°C.

  • Amide Coupling:

    • Couple thioacetamide with N-(4-ethylphenyl)amine using EDC/HOBt in DMF.

Critical Parameters

Step Parameter Optimal Value Impact
Core Synthesis Temperature100°CHigher yields (>70%)
Thioether Formation SolventEthanolImproved solubility and reaction rate
Amide Coupling Catalyst LoadingEDC (1.2 eq)Maximizes coupling efficiency

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings or the triazoloquinazoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-(4-ethylphenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains. It is also being studied for its anticancer properties, as it can induce apoptosis in cancer cells.

Medicine

In medicine, the compound is being investigated for its anti-inflammatory effects. It has the potential to be developed into a therapeutic agent for treating inflammatory diseases and conditions.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced durability or resistance to degradation.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetamide involves its interaction with various molecular targets. These include enzymes, receptors, and DNA. The compound can inhibit enzyme activity, block receptor sites, or intercalate into DNA, leading to its biological effects. The specific pathways involved depend on the target cells or organisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazoloquinazoline-Based Analogs

a) Substitution Patterns and Pharmacological Activity
  • MRS1220 (N-[9-chloro-2-(2-furanyl)-1,2,4-triazolo[1,5-c]quinazolin-5-yl]benzeneacetamide): A potent adenosine A3 receptor (A3R) antagonist, MRS1220 shares the triazoloquinazoline core but differs in substituents: a chloro group at position 9 and a benzeneacetamide side chain. Its IC50 values for A3R are in the nanomolar range, highlighting the importance of halogenation for receptor affinity .
  • N-(2-chlorobenzyl)-2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide: This compound (CAS 901755-70-2) includes methoxy groups at positions 8 and 9, which may enhance solubility.
b) Substituent Effects on Physicochemical Properties
Compound Name Core Structure Substituents Key Features Reference
Target Compound Triazolo[1,5-c]quinazoline 2-Methyl, 5-thioacetamide, 4-ethylphenyl Moderate lipophilicity, synthetic ease
901755-66-6 Triazolo[1,5-c]quinazoline 8,9-Dimethoxy, 2-methyl, 5-thioacetamide Increased solubility via methoxy groups
MRS1220 Triazolo[1,5-c]quinazoline 9-Chloro, 2-furanyl, benzeneacetamide High A3R antagonism, halogenated core

Triazinoindole and Other Heterocyclic Analogs

a) Triazino[5,6-b]indole Derivatives

Compounds such as N-(4-phenoxyphenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (24) and its brominated analogs (e.g., 25, 27) replace the triazoloquinazoline with a triazinoindole core. These derivatives exhibit >95% purity and demonstrate the versatility of thioacetamide linkages in hit identification campaigns .

b) Imidazoquinazolinone Derivatives

The compound 3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one () features a fused imidazole-quinazoline system. Its synthesis via DFT-NMR-guided tautomer analysis underscores methodological differences compared to triazoloquinazoline analogs .

Table 1: Comparative Pharmacological and Structural Data

Compound Class Example Compound Core Structure Key Substituents Activity/Notes Reference
Triazoloquinazoline Target Compound [1,2,4]Triazolo[1,5-c]Q 4-Ethylphenyl, thioacetamide Kinase inhibition (hypothesized)
Triazinoindole Compound 24 [1,2,4]Triazino[5,6-b]I 4-Phenoxyphenyl Hit identification candidate
A3R Antagonist MRS1220 [1,2,4]Triazolo[1,5-c]Q 9-Chloro, benzeneacetamide IC50 ~nM for A3R
Imidazoquinazolinone Compound Imidazo[1,5-a]quinazoline 4-Chlorophenyl, thioxo Tautomer stability confirmed

Biological Activity

N-(4-ethylphenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C20H19N5OS
  • Molecular Weight : 377.47 g/mol
  • Exact Mass : 377.131031 g/mol
  • InChIKey : YEAFDDDABJTAAC-UHFFFAOYSA-N

Antidiabetic Activity

Recent studies have highlighted the compound's inhibitory effects on α-glucosidase, an enzyme crucial for carbohydrate metabolism. The compound exhibits promising in vitro activity with an IC50 value of approximately 50.0 ± 0.12 µM, which is significantly lower than that of acarbose, a standard antidiabetic drug .

Table 1: Inhibitory Potency of N-(4-ethylphenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetamide Against α-Glucosidase

CompoundIC50 (µM)Reference
N-(4-ethylphenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetamide50.0 ± 0.12
Acarbose268.25 ± 0.09

Anticancer Activity

The compound has also been evaluated for anticancer properties. Studies indicate that derivatives with similar scaffolds exhibit significant cytotoxic effects against various cancer cell lines. The presence of the triazole and quinazoline moieties contributes to enhanced anticancer activity by inhibiting key enzymes involved in cancer proliferation.

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications on the phenyl and triazole rings can significantly influence biological activity. For instance:

  • Substituents on the Phenyl Ring : Introduction of electron-donating groups (like methoxy) at specific positions enhances inhibitory potency.
  • Triazole Ring Variations : Different substitutions on the triazole ring can lead to variations in binding affinity and selectivity towards target enzymes.

Table 2: SAR Insights for Related Compounds

CompoundModificationsBiological Activity
Compound AMethoxy at C-2 positionIncreased α-glucosidase inhibition
Compound BNo substituentsLower activity compared to A

Study on α-Glucosidase Inhibition

A study published in Scientific Reports evaluated a series of compounds based on the imidazo[1,2-c]quinazoline scaffold for their α-glucosidase inhibitory activity. Among these, derivatives resembling N-(4-ethylphenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetamide showed superior performance in enzyme inhibition assays and were selected for further kinetic studies to understand their binding mechanisms better .

Anticancer Evaluation

Another research effort focused on synthesizing benzothiazole derivatives and evaluating their anticancer properties against various cell lines. While not directly related to the compound , the findings suggest that similar heterocyclic compounds can exhibit potent anticancer effects through enzyme inhibition pathways that could be applicable to N-(4-ethylphenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetamide as well .

Q & A

Q. What are the key steps in synthesizing N-(4-ethylphenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetamide?

The synthesis typically involves nucleophilic substitution reactions, refluxing intermediates (e.g., triazoloquinazoline derivatives) with aryl amines or thiol-containing reactants. For example, similar triazoloquinazoline compounds are synthesized by refluxing precursors like 2-methyl-[1,2,4]triazolo[1,5-c]quinazoline with chloroacetyl chloride in triethylamine, followed by purification via recrystallization . Reaction progress is monitored using TLC, and purity is ensured through solvent selection (e.g., pet-ether) .

Q. Which spectroscopic methods are critical for confirming the compound’s structure?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming proton and carbon environments, particularly the triazole, quinazoline, and acetamide moieties. Infrared (IR) spectroscopy identifies functional groups like thioether (C-S) and carbonyl (C=O) stretches. Mass spectrometry (MS) provides molecular weight validation. For example, in related triazoloquinazoline derivatives, 1H^1H-NMR peaks at δ 2.5–3.5 ppm confirm methyl groups, while IR bands near 1650–1700 cm1^{-1} validate acetamide carbonyls .

Q. What intermediates are commonly used in its synthesis?

Key intermediates include 2-methyl-[1,2,4]triazolo[1,5-c]quinazoline and chloroacetyl chloride. Anthranilic acid derivatives are often precursors for the triazoloquinazoline core. Thiol-containing intermediates (e.g., 2-mercapto derivatives) are critical for introducing the thioacetamide group .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

Yield optimization requires precise control of temperature (60–100°C), solvent polarity (DMF or acetic acid), and catalyst use (e.g., triethylamine). For instance, refluxing in DMF with triethylamine increases nucleophilic substitution efficiency in triazoloquinazoline systems . Purity is enhanced via gradient recrystallization (e.g., ethanol/water mixtures) and HPLC monitoring .

Q. How can contradictions in spectroscopic data be resolved during structural characterization?

Cross-validation using multiple techniques is critical. For example, discrepancies in NMR peak assignments (e.g., overlapping quinazoline protons) can be resolved via 13C^{13}C-NMR DEPT experiments or 2D-COSY. IR and MS data corroborate functional group presence and molecular ion integrity .

Q. What in vitro assays are suitable for evaluating its biological activity?

Adenosine A3 receptor (A3R) antagonism assays are relevant for triazoloquinazoline derivatives. Radioligand binding assays using 125I^{125}I-AB-MECA or cell-based cAMP modulation tests (e.g., CHO cells expressing hA3R) are standard. For example, MRS1220 (a structural analog) showed IC50_{50} values <10 nM in A3R antagonism .

Q. How do structural modifications influence its activity?

Substituent effects on the phenyl (4-ethyl vs. 4-methoxy) and triazole moieties (methyl vs. halogen) correlate with receptor affinity and selectivity. Fluorine substitution on the phenyl ring (e.g., N-(3-fluorophenyl) analogs) enhances blood-brain barrier penetration, while bulkier groups (e.g., ethoxy) may reduce off-target interactions .

Methodological Considerations

Q. What strategies mitigate side reactions during thioacetamide formation?

Use of anhydrous conditions and inert atmospheres (N2_2/Ar) prevents oxidation of thiol intermediates. Catalytic amounts of DMAP or HOBt improve coupling efficiency in thioacetylation steps .

Q. How is thermal stability assessed for this compound?

Thermogravimetric analysis (TGA) under nitrogen flow (10°C/min) determines decomposition temperatures. Differential scanning calorimetry (DSC) identifies melting points and polymorphic transitions, critical for formulation studies .

Q. What computational methods support structure-activity relationship (SAR) studies?

Molecular docking (e.g., AutoDock Vina) using A3R crystal structures (PDB: 4UCI) predicts binding modes. Quantum mechanical calculations (DFT) optimize ligand conformations and electronic properties .

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